

Spectroscopic Data of 4-bromo-N,N-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-bromo-N,2-dimethylaniline

Cat. No.: B1289101

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-N,N-dimethylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. For clarity, this guide focuses on the N,N-dimethyl isomer, as spectroscopic data for this compound is more readily available than for other isomers that could be inferred from the name "**4-bromo-N,2-dimethylaniline**". The guide details the methodologies for acquiring spectroscopic data and presents the data in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-N,N-dimethylaniline.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	Doublet	2H	Ar-H (ortho to -N(CH ₃) ₂)
~6.60	Doublet	2H	Ar-H (meta to -N(CH ₃) ₂)
~2.93	Singlet	6H	-N(CH ₃) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~150.1	C-N
~131.8	C-Br
~114.1	Ar-CH (ortho to -N(CH ₃) ₂)
~112.5	Ar-CH (meta to -N(CH ₃) ₂)
~40.4	-N(CH ₃) ₂

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900	Strong	C-H stretch (aliphatic)
~1600	Strong	C=C stretch (aromatic)
~1500	Strong	C=C stretch (aromatic)
~1350	Strong	C-N stretch
~810	Strong	C-H bend (p-disubstituted)
~500	Medium	C-Br stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
200/202	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
185/187	Medium	[M-CH ₃] ⁺
120	High	[M-Br] ⁺
105	Medium	[M-Br-CH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-bromo-N,N-dimethylaniline[1][2]

- **Reaction Setup:** Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
- **Bromination:** While stirring, slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid from the dropping funnel. Maintain the reaction temperature below 10°C using an ice bath.
- **Precipitation:** After the addition is complete, pour the reaction mixture into a beaker containing 200 mL of cold water.
- **Isolation:** The product, 4-bromo-N,N-dimethylaniline, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Prepare a ~5-10 mg/mL solution of 4-bromo-N,N-dimethylaniline in deuterated chloroform (CDCl₃).

- Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of 4-bromo-N,N-dimethylaniline with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

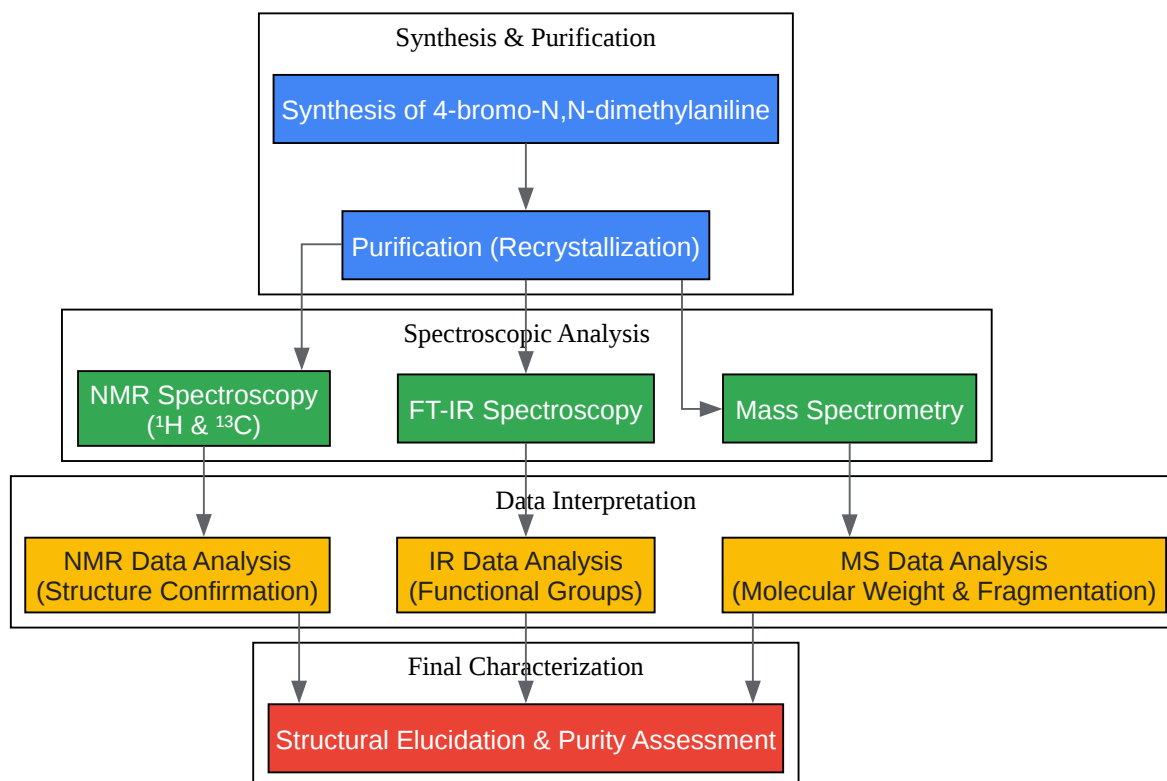
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass range of approximately m/z 40-500.
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M^+ and $M+2$ peaks with approximately equal intensity).

Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 4-bromo-N,N-dimethylaniline.



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Caption: Workflow for the characterization of 4-bromo-N,N-dimethylaniline.

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